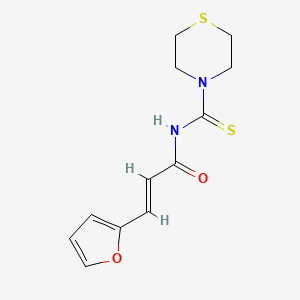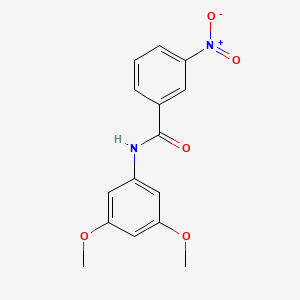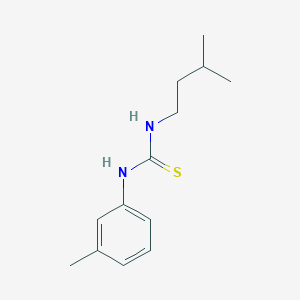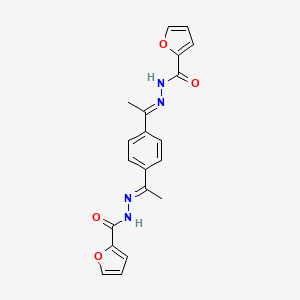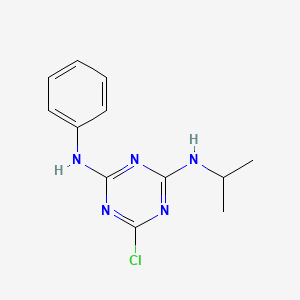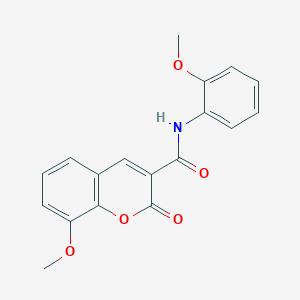
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as AG-014699, is a small molecule inhibitor that has shown promising results in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which target cancer cells with defects in DNA repair pathways.
Mecanismo De Acción
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates, leading to the formation of double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition. This compound has been shown to induce cell death in cancer cells with BRCA mutations, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in animal models. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. However, this compound can also cause off-target effects, such as bone marrow suppression and gastrointestinal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a valuable tool compound for investigating the role of PARP inhibitors in cancer biology and DNA repair pathways. Its high potency and selectivity make it a useful probe for studying PARP enzymes. However, its off-target effects and limited solubility can pose challenges in experimental design and interpretation.
Direcciones Futuras
In this field include the optimization of PARP inhibitors for specific cancer types and patient populations, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of PARP inhibitors in DNA repair pathways and cancer biology continues to be an active area of research.
Métodos De Síntesis
The synthesis of 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of 2-methoxyphenylamine with 4-hydroxy-2H-chromen-2-one, followed by the reaction with ethyl chloroformate to form the corresponding carboxylic acid. The carboxylic acid is then coupled with 2-amino-5-methoxybenzoic acid to obtain this compound. The purity of the final product is ensured by recrystallization and HPLC analysis.
Aplicaciones Científicas De Investigación
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has shown promising results as a single agent or in combination with other chemotherapeutic agents. In addition, this compound has been used as a tool compound to investigate the role of PARP inhibitors in DNA repair pathways and cancer biology.
Propiedades
IUPAC Name |
8-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(23-2)16(11)24-18(12)21/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCAIIUXTOLIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
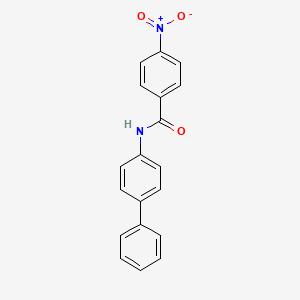
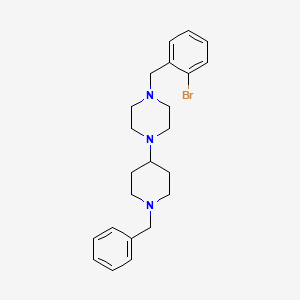
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
